molecular formula C12H13F2NO B8177484 4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde

4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde

Cat. No.: B8177484
M. Wt: 225.23 g/mol
InChI Key: HNMWAGGDFUFJEO-UHFFFAOYSA-N
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Description

4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a difluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde typically involves the following steps:

    Formation of 3,3-Difluoropyrrolidine: This can be achieved through the fluorination of pyrrolidine using reagents such as diethylaminosulfur trifluoride.

    Attachment of the Benzaldehyde Group: The difluoropyrrolidine is then reacted with benzaldehyde under conditions that promote the formation of the desired product. This may involve the use of catalysts and specific solvents to optimize the yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzoic acid.

    Reduction: 4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety can influence the compound’s binding affinity and selectivity, while the benzaldehyde group can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde is unique due to the presence of both the difluoropyrrolidine moiety and the benzaldehyde group. This combination imparts specific chemical properties that can be leveraged in various applications, making it distinct from its analogs.

Properties

IUPAC Name

4-[(3,3-difluoropyrrolidin-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-12(14)5-6-15(9-12)7-10-1-3-11(8-16)4-2-10/h1-4,8H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMWAGGDFUFJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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